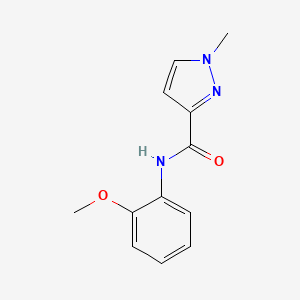

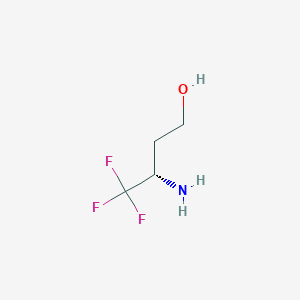

![molecular formula C8H13ClN2O2 B2561404 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide CAS No. 1353965-56-6](/img/structure/B2561404.png)

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

Übersicht

Beschreibung

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide, also known as CAPA or N-Acetyl-2-chloropyrrolidine, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. CAPA is a synthetic compound that is used in various biochemical and physiological experiments to investigate the mechanism of action and physiological effects of different compounds.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Antitubercular Potential

Given the importance of new antitubercular agents, exploring the antitubercular activity of this compound could be valuable. However, specific studies are needed.

Wirkmechanismus

Target of Action

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is primarily targeted towards dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The interaction of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide with its target, DPP-IV, results in the inhibition of the enzyme . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide affects the biochemical pathway involving GLP-1. GLP-1 is an incretin hormone secreted by intestinal L-cells in response to food intake . The active form of GLP-1 stimulates insulin release, inhibits glucagon release, and slows gastric emptying . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus . Thus, the inhibition of DPP-IV by N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide extends the half-life of endogenously secreted GLP-1 .

Result of Action

The molecular and cellular effects of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide’s action primarily involve the enhancement of insulin secretion and improvement of glucose tolerance . By inhibiting DPP-IV, the compound extends the half-life of GLP-1, leading to increased insulin secretion . This results in improved glucose homeostasis, which is beneficial for patients with type-II diabetes .

Eigenschaften

IUPAC Name |

N-[1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIKZYXUXLMZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)

![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)

![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)

![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)